molecular formula C16H12N2O B12567669 2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 308355-96-6

2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B12567669
CAS No.: 308355-96-6
M. Wt: 248.28 g/mol
InChI Key: PNKHOISHDWQLDZ-UHFFFAOYSA-N
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Description

2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of 3-(3-ethenylphenyl)acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction conditions often include heating the reactants to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated oxadiazole compounds.

Scientific Research Applications

2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The compound’s interaction with cellular proteins and enzymes also plays a crucial role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of the ethenylphenyl and oxadiazole groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

308355-96-6

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-(3-ethenylphenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H12N2O/c1-2-12-7-6-10-14(11-12)16-18-17-15(19-16)13-8-4-3-5-9-13/h2-11H,1H2

InChI Key

PNKHOISHDWQLDZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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